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Compound of Interest

Compound Name: (Z)-Pent-3-en-1-ol

CAS No.: 764-38-5

Cat. No.: B1599017 Get Quote

The name (Z)-Pent-3-en-1-ol is not merely a label; it is a set of instructions describing the

molecule's connectivity and stereochemical geometry. For the researcher, understanding this

nomenclature is the first step in synthesis design and spectral analysis.

Pent-: Indicates a five-carbon parent chain.[1]

-1-ol: The hydroxyl group (-OH) has priority over the alkene, dictating that the carbon

attached to the oxygen is C1.

-3-en: The double bond starts at C3.[1]

(Z)-: From the German zusammen (together).[1] The highest priority groups on each carbon

of the double bond—the ethyl group at C3 and the hydroxyethyl group at C4—are on the

same side of the geometric plane.
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Figure 1: Logical flow of IUPAC priority rules determining the specific nomenclature.
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Chemical Profile & Physical Properties[1][2][3][4]
(Z)-Pent-3-en-1-ol is a colorless liquid characterized by a potent "green" odor profile,

reminiscent of cut grass and melon rinds.[1] It serves as a critical "green note" in flavor and

fragrance chemistry and acts as a semiochemical in various insect species.[1]

Property Value Context

CAS Number 764-38-5 Unique Identifier

Molecular Formula C₅H₁₀O Unsaturation Degree = 1

Molecular Weight 86.13 g/mol

Boiling Point ~134°C @ 760 mmHg

Density 0.849 g/cm³ @ 25°C

Flash Point 43°C Flammable (Handle with Care)

Solubility Soluble in alcohol, oils Slightly soluble in water

Synthesis Strategy: The Stereoselective Route
The primary challenge in synthesizing (Z)-pent-3-en-1-ol is ensuring the cis (Z) geometry.[1]

Thermodynamic equilibrium favors the trans (E) isomer; therefore, kinetic control is required.[1]

The industry-standard approach utilizes the Lindlar Hydrogenation of the corresponding alkyne

precursor, 3-pentyn-1-ol.

Retrosynthetic Analysis
To build the C5 skeleton with a Z-alkene at C3:

Target: (Z)-Pent-3-en-1-ol

Precursor: 3-Pentyn-1-ol (Alkyne allows stereoselective reduction).[1]

Building Blocks: Propyne (C3) + Ethylene Oxide (C2).[1]

Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1599017?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://www.benchchem.com/product/b1599017?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://www.benchchem.com/product/b1599017?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Propyne
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Step 1: Nucleophilic Attack
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H2, Pd/CaCO3, Pb(OAc)2
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Target:
(Z)-Pent-3-en-1-ol
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Figure 2: Two-step synthesis pathway from commodity chemicals to the target Z-alkenol.[1]

Detailed Protocol: Lindlar Reduction
Objective: Selective reduction of 3-pentyn-1-ol to (Z)-pent-3-en-1-ol without over-reduction to

1-pentanol.

Reagents:

Substrate: 3-Pentyn-1-ol (1.0 equiv)[1]

Catalyst: Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead).[1][2][3][4]

Solvent: Methanol or Ethyl Acetate (anhydrous).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1599017?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://www.benchchem.com/product/b1599017?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://en.wikipedia.org/wiki/Lindlar_catalyst
https://www.benchchem.com/product/b167779
http://www.lscollege.ac.in/sites/default/files/e-content/Lindlar_catalyst_0.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pentyn-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Additive: Quinoline (Trace amount, enhances selectivity).[1]

Gas: Hydrogen (H₂) balloon (1 atm).

Procedure:

Setup: In a flame-dried round-bottom flask, dissolve 3-pentyn-1-ol in Methanol (0.5 M

concentration).

Catalyst Addition: Add Lindlar catalyst (5 wt% relative to substrate) and 2-3 drops of

quinoline.[1] Note: Quinoline occupies active sites on the Pd surface, preventing the

adsorption of the alkene product and thus stopping over-reduction.

Hydrogenation: Purge the flask with N₂, then introduce H₂ via a balloon. Stir vigorously at

room temperature.

Monitoring: Monitor reaction progress via GC-MS or TLC. The reaction is complete when the

alkyne peak disappears.

Critical Checkpoint: Stop immediately upon consumption of starting material to prevent

isomerization to the (E)-isomer or reduction to the alkane.

Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst.

Concentrate the filtrate under reduced pressure.

Purification: Distill the crude oil (bp ~134°C) to obtain pure (Z)-pent-3-en-1-ol.

Analytical Validation: Proving the (Z)-Configuration
Synthesizing the molecule is half the battle; proving you have the (Z) isomer rather than the (E)

isomer requires spectroscopic evidence.

Proton NMR ( H-NMR) Analysis
The definitive proof lies in the coupling constant (

) of the vinylic protons (H3 and H4).

Chemical Shift: The alkene protons typically appear between
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5.3 – 5.6 ppm.[1]

Coupling Constant (

):

(Z)-Isomer:

.[1]

(E)-Isomer:

.[1]

Diagnostic Signal: Look for a multiplet at the alkene region.[1] If the mutual coupling between

the two alkene protons is ~11 Hz, the structure is confirmed as (Z).

Infrared Spectroscopy (IR)
O-H Stretch: Broad peak at 3300–3400 cm⁻¹.[1]

C=C Stretch: Weak absorption at ~1650 cm⁻¹.[1]

C-H Bending (Out-of-plane): The (Z)-alkene shows a characteristic bending vibration near

690–740 cm⁻¹, whereas the (E)-alkene typically absorbs at 960–970 cm⁻¹.

Applications & Biological Relevance
Fragrance Industry: Used to impart "fresh," "green," and "fruity" top notes to perfumes.[1] It

mimics the scent of crushed leaves and ripening fruit.[1]

Pheromone Science: (Z)-Pent-3-en-1-ol serves as a semiochemical.[1] For example, it is

identified in the volatile emissions of certain beetles and ants, functioning as an aggregation

or alarm pheromone component.

Synthetic Intermediate: The hydroxyl group allows for conversion into halides or tosylates,

while the Z-alkene remains intact, making it a valuable block for constructing complex natural

products (e.g., prostaglandins or insect pheromones) where stereochemistry is vital.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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